molecular formula C21H15NO4S B375149 9,10-dioxo-N-(p-tolyl)-9,10-dihydroanthracene-2-sulfonamide CAS No. 791786-20-4

9,10-dioxo-N-(p-tolyl)-9,10-dihydroanthracene-2-sulfonamide

Cat. No.: B375149
CAS No.: 791786-20-4
M. Wt: 377.4g/mol
InChI Key: JZMBXAQQOFJYKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,10-dioxo-N-(p-tolyl)-9,10-dihydroanthracene-2-sulfonamide is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is known for its potential in catalysis, drug discovery, and various industrial processes.

Preparation Methods

The synthesis of 9,10-dioxo-N-(p-tolyl)-9,10-dihydroanthracene-2-sulfonamide typically involves the reaction of anthracene derivatives with sulfonamide groups under specific conditions. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as Lewis acids to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

9,10-dioxo-N-(p-tolyl)-9,10-dihydroanthracene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced sulfonamide derivatives.

    Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives .

Scientific Research Applications

9,10-dioxo-N-(p-tolyl)-9,10-dihydroanthracene-2-sulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a catalyst in organic synthesis, facilitating various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 9,10-dioxo-N-(p-tolyl)-9,10-dihydroanthracene-2-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar compounds to 9,10-dioxo-N-(p-tolyl)-9,10-dihydroanthracene-2-sulfonamide include other anthracene derivatives and sulfonamide compounds. These compounds share structural similarities but differ in their specific functional groups and reactivity. For example:

    9,10-dioxo-N-(p-tolyl)-9,10-dihydroanthracene-1-sulfonamide: Similar in structure but with a different sulfonamide position, leading to variations in reactivity and applications.

    Anthracene-2-sulfonamide: Lacks the 9,10-dioxo groups, resulting in different chemical properties and uses.

Properties

IUPAC Name

N-(4-methylphenyl)-9,10-dioxoanthracene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO4S/c1-13-6-8-14(9-7-13)22-27(25,26)15-10-11-18-19(12-15)21(24)17-5-3-2-4-16(17)20(18)23/h2-12,22H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMBXAQQOFJYKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.